

Application Notes and Protocols for In Vitro DNA Packaging Assay with gp17

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **GP17**

Cat. No.: **B607717**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro DNA packaging assay using the bacteriophage T4 large terminase protein, **gp17**. This powerful molecular motor is responsible for translocating the viral genome into a pre-formed prohead, a critical step in the viral life cycle. Understanding this mechanism is crucial for the development of novel antiviral therapies and for harnessing phage-based nanotechnology.

Introduction

Bacteriophage T4 employs a sophisticated molecular machine to package its approximately 171-kilobase pair genome into a prolate icosahedral capsid. The core of this machine is the large terminase subunit, **gp17**, a 70 kDa protein possessing ATPase, nuclease, and DNA translocase activities.[1][2] The packaging process is fueled by ATP hydrolysis, with **gp17** functioning as a pentameric motor assembled at the portal vertex of the empty prohead.[2] The small terminase subunit, gp16, acts as a regulator of **gp17**'s multifaceted activities.[3] This in vitro assay allows for the quantitative analysis of DNA packaging, providing a valuable tool for studying the motor's function and for screening potential inhibitors.

Principle of the Assay

The in vitro DNA packaging assay reconstitutes the key components of the T4 packaging machinery outside of the bacterial host. Purified empty proheads, the large terminase protein (**gp17**), and a DNA substrate are incubated in a buffer containing ATP. The **gp17** motor,

assembled on the prohead portal, captures and actively translocates the DNA into the prohead. Successful packaging is typically assessed using a nuclease protection assay. DNA that has been successfully packaged into the prohead is resistant to degradation by externally added nucleases, such as DNase I. The amount of protected DNA can then be quantified, providing a measure of packaging efficiency.

Quantitative Data Summary

The following tables summarize key quantitative parameters of the in vitro DNA packaging reaction with **gp17**, compiled from various studies.

Table 1: DNA Packaging Performance

Parameter	Value	Conditions
Packaging Efficiency	Up to 100%	Defined in vitro system with purified proheads and gp17
Packaging Rate	Up to ~2,000 bp/s	Single-molecule optical tweezers experiments
Average Packaging Rate	~700 bp/s	Single-molecule optical tweezers experiments[4]
Force Generation	>60 pN	Single-molecule optical tweezers experiments[4]

Table 2: **gp17** ATPase Activity

Condition	ATPase Activity (ATP hydrolyzed/gp17/min)	Notes
Intrinsic activity of gp17	1-2	Very weak basal activity.[4]
Stimulated by gp16	50- to 100-fold increase	gp16 significantly enhances ATPase activity.[4]
Oligomerized gp17	~400	Highest activity state observed. [4]
During active DNA translocation	8- to 10-fold stimulation over basal	Activity coupled to DNA movement.[4]

Table 3: Stoichiometry of ATP Hydrolysis

Parameter	Value	Method
ATP consumed per base pair packaged	~0.5 ATP (or 1 ATP per 2 bp)	Estimated from biochemical and structural data

Experimental Protocols

Purification of gp17

The large terminase protein, **gp17**, can be overexpressed in *E. coli* using an expression vector system.[5]

Materials:

- *E. coli* strain harboring a **gp17** expression plasmid
- Luria-Bertani (LB) medium
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, protease inhibitors)

- Ni-NTA affinity chromatography column
- Wash Buffer (Lysis Buffer with 20 mM imidazole)
- Elution Buffer (Lysis Buffer with 250 mM imidazole)
- Dialysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 50% glycerol)

Procedure:

- Grow the *E. coli* expression strain in LB medium at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 3-4 hours at 30°C.
- Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
- Lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation to remove cell debris.
- Load the supernatant onto a pre-equilibrated Ni-NTA column.
- Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
- Elute **gp17** with Elution Buffer.
- Collect fractions and analyze by SDS-PAGE for purity.
- Pool the purest fractions and dialyze against Dialysis Buffer.
- Determine the protein concentration and store at -80°C.

Preparation of Empty T4 Proheads

Empty proheads are purified from *E. coli* cells infected with a T4 phage mutant defective in DNA packaging (e.g., a 17am mutant).[\[2\]](#)

Materials:

- E. coli host strain (e.g., P301)
- T4 phage mutant (e.g., 17am18amrlI)
- Pi-Mg Buffer (26 mM Na₂HPO₄, 68 mM NaCl, 22 mM KH₂PO₄, 1 mM MgSO₄, pH 7.5)
- DNase I
- Chloroform
- Tris-Mg Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂)
- CsCl for density gradient centrifugation
- Dialysis Buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂)

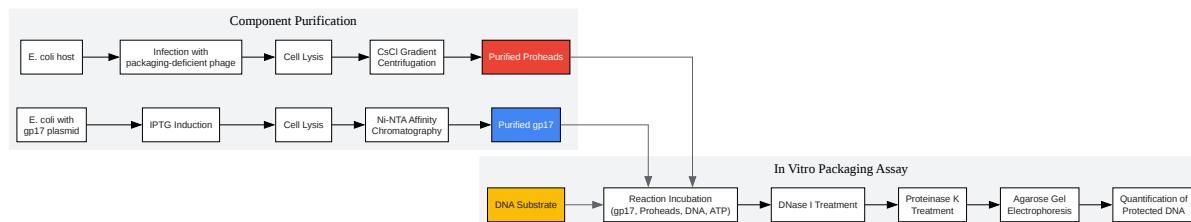
Procedure:

- Grow the E. coli host strain to a density of ~2 x 10⁸ cells/mL and infect with the T4 packaging-deficient mutant at a multiplicity of infection (MOI) of 5-10.
- Allow the infection to proceed until lysis occurs (typically 2-4 hours).
- Add chloroform to complete lysis and DNase I (10 µg/mL) to digest bacterial DNA. Incubate at 37°C for 30 minutes.[\[2\]](#)
- Clarify the lysate by low-speed centrifugation (e.g., 4,300 x g for 10 min) to remove cell debris.[\[2\]](#)
- Pellet the proheads from the supernatant by high-speed centrifugation (e.g., 34,500 x g for 45 min).[\[2\]](#)
- Resuspend the pellet in Tris-Mg Buffer.
- Purify the proheads by CsCl step or equilibrium density gradient centrifugation.
- Collect the prohead band and dialyze extensively against Dialysis Buffer.
- Determine the concentration of proheads (particle count) and store at 4°C.

In Vitro DNA Packaging Assay (Nuclease Protection)

Materials:

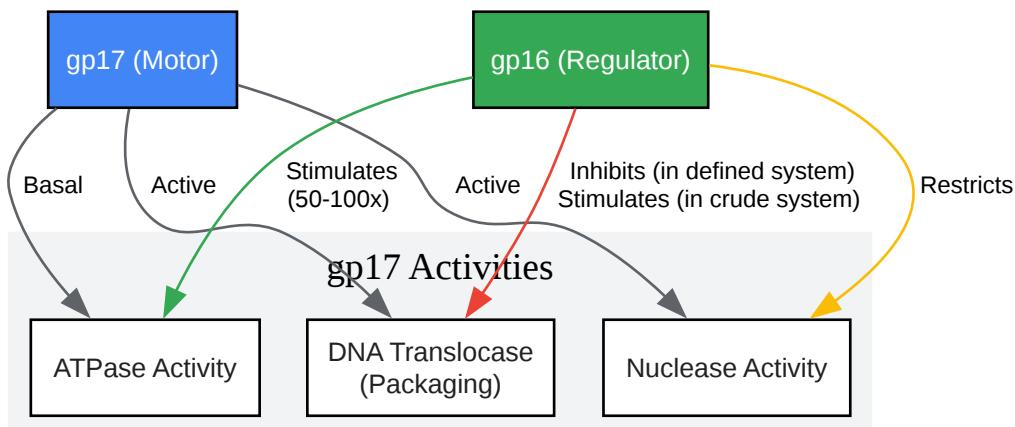
- Purified **gp17**
- Purified empty T4 proheads
- DNA substrate (e.g., linear plasmid DNA, PCR product, or phage λ DNA)
- 10X Packaging Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM ATP, 50 mM spermidine, 50 mM putrescine)
- DNase I
- Stop Solution (e.g., 0.5 M EDTA)
- Proteinase K
- DNA loading dye
- Agarose gel


Procedure:

- Set up the packaging reaction on ice in a microcentrifuge tube:
 - 10X Packaging Buffer: 2 μ L
 - Purified proheads: X μ L (e.g., 0.5–1 \times 10¹⁰ particles)[\[2\]](#)
 - DNA substrate: Y μ L (e.g., 300 ng)[\[2\]](#)
 - Purified **gp17**: Z μ L (e.g., 1.5 μ M)[\[2\]](#)
 - Nuclease-free water: to a final volume of 20 μ L
- Incubate the reaction at room temperature or 37°C for 30-60 minutes.

- To digest unpackaged DNA, add DNase I to a final concentration of 10-20 µg/mL and incubate for an additional 15-30 minutes at 37°C.
- Stop the reaction by adding Stop Solution to a final concentration of 20 mM.
- To release the packaged DNA for analysis, add Proteinase K to a final concentration of 100 µg/mL and incubate at 55°C for 30 minutes.
- Add DNA loading dye to the samples.
- Analyze the samples by agarose gel electrophoresis alongside a control reaction without **gp17** or ATP to visualize the protected DNA band.
- Quantify the intensity of the protected DNA band to determine the packaging efficiency.

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the in vitro DNA packaging assay.

Logical Relationship of gp17 and gp16

[Click to download full resolution via product page](#)

Caption: Regulatory role of gp16 on the activities of the **gp17** motor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Functional analysis of the DNA-packaging/terminase protein gp17 from bacteriophage T4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Promiscuous DNA Packaging Machine from Bacteriophage T4 | PLOS Biology [journals.plos.org]
- 3. The Small Terminase, gp16, of Bacteriophage T4 Is a Regulator of the DNA Packaging Motor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. des.physics.ucsd.edu [des.physics.ucsd.edu]
- 5. Cloning, overexpression and purification of the terminase proteins gp16 and gp17 of bacteriophage T4. Construction of a defined in-vitro DNA packaging system using purified terminase proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro DNA Packaging Assay with gp17]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b607717#protocol-for-in-vitro-dna-packaging-assay-with-gp17>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com